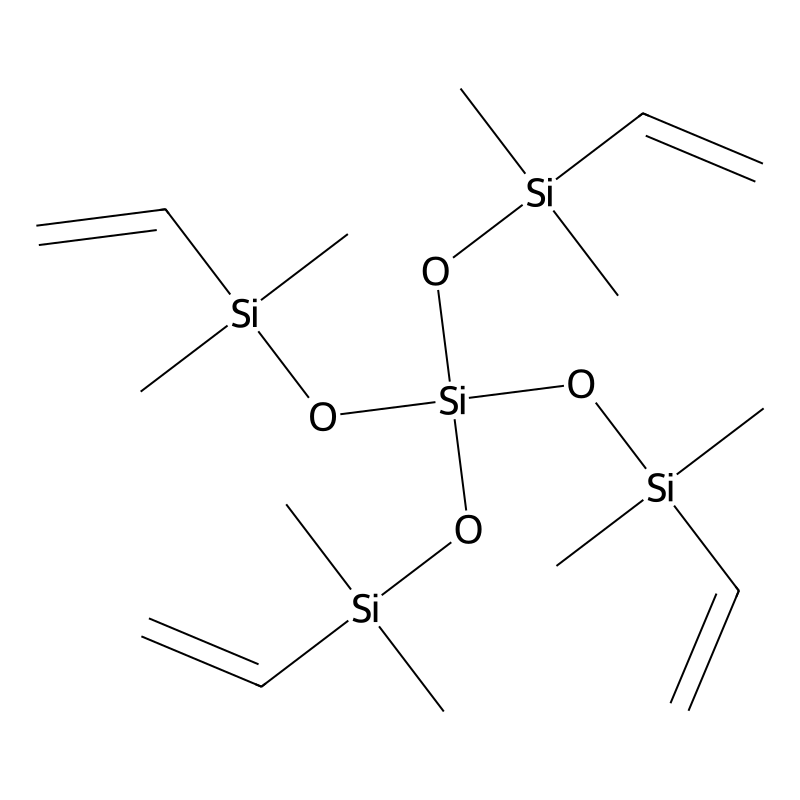

Tetrakis(vinyldimethylsiloxy)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coupling Agent:

Tetrakis(vinyldimethylsiloxy)silane is primarily utilized as a coupling agent in various scientific research applications. It functions by forming covalent bonds between dissimilar materials, such as inorganic and organic substrates. This property makes it valuable in diverse research areas, including:

- Adhesion improvement: It enhances adhesion between glass, metals, and polymers, crucial for developing composite materials with superior mechanical properties .

- Surface modification: It modifies the surface properties of various materials, such as introducing vinyl groups for further functionalization or improving compatibility with other materials in research involving sensors, catalysts, and microfluidic devices .

Precursor for Silicone-Based Materials:

Tetrakis(vinyldimethylsiloxy)silane serves as a precursor for the synthesis of diverse silicone-based materials with unique properties. These materials find applications in various scientific research fields, including:

- Silicone polymers: It can be hydrolyzed and condensed to form silicone polymers with vinyl functionalities, useful in the development of elastomers, resins, and coatings for various research purposes .

- Silica nanocomposites: It can be incorporated into silica nanoparticles to introduce organic functionalities, enabling their use in research areas like drug delivery, biocatalysis, and separation science .

Organic Synthesis:

Tetrakis(vinyldimethylsiloxy)silane plays a role in specific organic synthesis reactions. Its vinyl groups can participate in various reactions, such as:

- Hydrosilylation: The vinyl groups can undergo hydrosilylation reactions with unsaturated compounds, leading to the formation of new carbon-silicon bonds, valuable for synthesizing complex organic molecules .

- Cross-linking reactions: It can be employed as a cross-linking agent for organic polymers, enhancing their mechanical strength and thermal stability, valuable in research related to polymer films and membranes .

Tetrakis(vinyldimethylsiloxy)silane is a silane compound with the molecular formula and a molecular weight of approximately 328.73 g/mol. It is characterized by its structure, which features four vinyldimethylsiloxy groups attached to a silicon atom. This compound is recognized for its versatility in various chemical applications, particularly as a coupling agent in silicone formulations and as a reagent in organic synthesis. It exhibits properties such as low flammability and moderate hydrolytic stability, making it suitable for diverse industrial applications .

- Hydrosilylation: The vinyl groups can react with unsaturated compounds through hydrosilylation, forming new carbon-silicon bonds. This reaction is significant in creating silicone polymers with enhanced properties .

- Crosslinking: It acts as a crosslinker for vinyl-functional silicones, facilitating the formation of silicone networks that enhance material durability and performance .

- Coupling Reactions: The compound serves as a coupling agent, improving the adhesion between organic materials and inorganic substrates .

Tetrakis(vinyldimethylsiloxy)silane can be synthesized through several methods:

- Hydrosilylation Reaction: This involves the reaction of vinyldimethylsiloxane with silicon hydrides under catalytic conditions.

- Silicon Alkoxide Method: A method involving the hydrolysis of silicon alkoxides followed by condensation reactions to form siloxane bonds.

- Direct Silylation: The direct reaction of vinyl-containing silanes with dimethylsiloxane oligomers can also yield tetrakis(vinyldimethylsiloxy)silane .

Tetrakis(vinyldimethylsiloxy)silane has numerous applications across various industries:

- Silicone Sealants and Adhesives: Used as a crosslinker to improve the mechanical properties of silicone formulations.

- Coatings: Enhances adhesion and durability in protective coatings.

- Biomedical Devices: Potentially used in the manufacture of biocompatible materials for medical applications .

- Composite Materials: Acts as a coupling agent to improve the interface between inorganic fillers and organic matrices .

Several compounds share structural or functional similarities with tetrakis(vinyldimethylsiloxy)silane. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tetrakis(dimethylsiloxy)silane | Four dimethylsiloxy groups | Commonly used as an intermediate in silicone synthesis |

| Trimethylsiloxy-terminated siloxanes | Trimethylsiloxy groups | Often used in sealants but less reactive than tetrakis |

| Vinyltrimethoxysilane | Vinyl group with methoxy groups | More reactive towards alcohols compared to tetrakis |

Tetrakis(vinyldimethylsiloxy)silane stands out due to its balance of reactivity and stability, making it particularly effective in applications requiring both crosslinking and adhesion enhancement .

Conventional synthesis of tetrakis(vinyldimethylsiloxy)silane relies primarily on siloxane condensation reactions involving silicon tetrachloride and dimethylchlorosilane as starting materials [1]. The hydrolysis and condensation mechanism proceeds through a series of well-established steps involving hydrolysis of alkoxy groups followed by condensation to form siloxane bridges [2]. The polymerization reaction of silanes begins with hydrolysis of the silanes, followed by condensation to form sol, gel, or silsesquioxanes structures [2].

The reaction mechanisms for siloxane condensation vary significantly depending on the reaction medium pH [2]. In acidic media, alkoxide and silanol groups are first protonated in a fast step, making the silicon atom more electrophilic and susceptible to backside attack by water or neutral silanol [2]. The reaction proceeds through an SN1-Si mechanism in neutral and acidic media, while alkaline conditions favor an SN2-Si mechanism [2].

Conventional condensation routes for tetrakis(vinyldimethylsiloxy)silane synthesis typically involve cohydrolysis and condensation of tetrachlorosilane with dimethylchlorosilane [1]. These reactions achieve yields of approximately 55% under optimized conditions with tetrachlorosilane and dimethylchlorosilane serving as precursors [1]. The process requires careful control of reaction temperature, typically maintained at 52°C under reduced pressure of 0.8 kPa [1].

| Reaction Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Temperature | 52°C | 55 |

| Pressure | 0.8 kPa | - |

| Starting Material Ratio | 0.1 mol tetrachlorosilane : 0.4 mol dimethylchlorosilane | - |

| Melting Point | -108°C | - |

Catalyzed Hydrosilylation Approaches

Hydrosilylation represents a fundamental approach for synthesizing tetrakis(vinyldimethylsiloxy)silane through platinum-catalyzed addition reactions [3]. The silicone industry extensively uses the platinum-catalyzed hydrosilylation reaction in which a silicon-hydrogen bond is added across an unsaturated carbon-carbon double bond of an olefin, resulting in the formation of a silicon-carbon bond [3].

Platinum-based catalysts, particularly the Karstedt catalyst, demonstrate exceptional efficiency in hydrosilylation reactions for organofunctional siloxane synthesis [4]. The reaction proceeds through the addition of silicon-hydrogen bonds to vinyl groups, creating stable covalent silicon-carbon-carbon-silicon bonds [5]. Complete hydrosilylation reactions have been observed when hydride-terminated polydimethylsiloxane reacts with vinyl groups of tetrakis(vinyldimethylsiloxy)silane coupling agents [5].

Optimization studies reveal that microreactor systems significantly enhance conversion rates compared to traditional batch processes [4]. Application of microreactor systems for hydrosilylation reactions allows substantial increases in silicon-hydrogen bond conversion when using various olefins [4]. The lengthening of microreactor systems while maintaining reactant residence time results in increased silicon-hydrogen conversion rates [4].

| Catalyst System | Reaction Conditions | Conversion Rate |

|---|---|---|

| Karstedt Catalyst | Continuous flow, extended residence time | >90% |

| Platinum complexes | Microreactor, optimized flow rate | Significantly increased |

| Thermal initiators | Batch conditions | Moderate |

The mechanistic pathway involves initial coordination of the vinyl group to the platinum center, followed by oxidative addition of the silicon-hydrogen bond and subsequent reductive elimination to form the silicon-carbon bond [6]. These platinum-catalyzed systems enable precise control over molecular weight and structural characteristics of the resulting siloxane products [6].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents an emerging green technology for tetrakis(vinyldimethylsiloxy)silane production without organic solvents [7]. Mechanochemical grafting enables synthesis of hybrid inorganic-organic materials in 5 minutes at room temperature without any solvent use [7]. The mechanochemical functionalization of different solids with various organosilicon compounds confirms formation of chemical bonds between solid surfaces and silanes [7].

The mechanochemical approach allows use of large-grain inactivated technical grade silicon without preliminary stages of contact mass preparation usually required in conventional synthesis [8]. Direct synthesis of methylmethoxysilanes using mechanochemical methods proceeds at relatively low temperatures around 250°C using copper chloride as catalyst and tin and zinc as promoters [8]. Under these conditions, direct synthesis of organoalkoxysilanes proceeds with almost complete silicon conversion and high selectivity of 81.6% for dimethyldimethoxysilane and dimethylsilyl siloxanes [8].

Ball milling techniques demonstrate remarkable efficiency for alkoxysilane synthesis from silicon and alcohols [9]. Silicon, copper, and ethanol milled in planetary ball mills for 2 hours achieve 50% yield of tetraethoxysilane with negligible contamination below 50 parts per million and purity of 99.9% [9]. The mechanochemical pre-treatment of silicon-copper mixtures produces silicide compounds responsible for high yields [9].

| Mechanochemical Parameters | Conditions | Results |

|---|---|---|

| Milling Time | 2 hours | 50% yield |

| Temperature | ~40°C | High purity (99.9%) |

| Silicon Conversion | Mechanochemical pre-treatment | 90-100% |

| Contamination | Ball milling process | <50 ppm |

The solvent-free mechanochemical reactions under ball milling emerge as promising alternatives to traditional solution-based chemistry [10]. This approach eliminates necessity for large quantities of solvents and minimizes waste production while facilitating unique reaction environments that enable strategies and compound syntheses typically unattainable in solution [10].

Green Chemistry Protocols for Reduced Byproduct Formation

Green chemistry approaches for tetrakis(vinyldimethylsiloxy)silane synthesis focus on minimizing cyclosiloxane byproduct formation during silanol polycondensation reactions [11]. Homoconjugated acid catalysts demonstrate exceptional activity for silanol polycondensation while producing minimal cyclosiloxane byproducts [11]. These catalyst systems enable synthesis of high-molecular-weight siloxanes with molecular weights exceeding 60 kilodaltons while generating less than 100 parts per million of octamethylcyclotetrasiloxane byproduct [11].

The mechanism involves selective activation of silanols versus siloxane backbone, leading to reduced cyclosiloxane formation during silanol polycondensation [11]. Homoconjugated trifluoroacetic acid tetramethylguanidinium and tetrabutylphosphonium complexes function as privileged catalysts for achieving high molecular weight siloxanes with minimal byproduct formation [11]. The individual components of homoconjugated species prove ineffective as catalysts by themselves, requiring compositions with at least 2 moles of acid to 1 mole of base for optimal reactivity [11].

One-pot synthesis techniques offer significant advantages for reducing byproduct formation in siloxane bond formation [12]. Advanced Industrial Science and Technology has developed techniques for selective formation of siloxane bonds that synthesize structurally well-defined siloxane compounds in single processes [12]. With developed one-pot synthesis techniques, byproducts are not produced or can be easily separated because they exist as gases at room temperature and pressure [12].

| Green Chemistry Protocol | Catalyst System | Byproduct Reduction |

|---|---|---|

| Homoconjugated acids | Trifluoroacetic acid complexes | <100 ppm cyclosiloxanes |

| One-pot synthesis | Selective bond formation | Gaseous byproducts only |

| Direct synthesis | Mechanochemical activation | Minimal waste generation |

Thiol-methacrylate addition reactions provide efficient methods for synthesizing organofunctional silanes with quantitative conversions within minutes using dimethylphenylphosphine as catalyst [13]. These reactions proceed at room temperature in air atmosphere, demonstrating the potential for environmentally benign synthesis protocols [13].

Industrial-Scale Production Challenges

Industrial-scale production of tetrakis(vinyldimethylsiloxy)silane faces significant challenges related to process optimization, cost control, and quality consistency [14]. The siloxanes production cost analysis reveals complex relationships between raw material requirements, operating costs, and capital expenditures for manufacturing facilities [14]. Manufacturing processes must address critical unit operations essential to siloxane production while maintaining economic viability [14].

Optimization of polysiloxane synthesis processes requires sophisticated control of multiple parameters including temperature, reaction time, catalyst amounts, and co-catalyst concentrations [15]. Neural networks and genetic algorithms provide valuable tools for modeling and optimization of polysiloxane synthesis processes [15]. The heterogeneous cationic polymerization of octamethylcyclotetrasiloxane demonstrates dependence between main process parameters and working conditions [15].

Industrial synthesis faces particular challenges in scaling mechanochemical processes from laboratory to production scale [9]. While mechanochemical synthesis demonstrates excellent results at gram scales, scaling to industrial quantities requires specialized equipment capable of maintaining consistent milling conditions and heat management [9]. The stainless-steel milling medium acts as mechanocatalyst, necessitating careful consideration of equipment materials and maintenance requirements [9].

| Industrial Challenge | Impact Factor | Mitigation Strategy |

|---|---|---|

| Process Scale-up | Equipment design | Specialized mechanochemical reactors |

| Cost Optimization | Raw material costs | Process intensification |

| Quality Control | Molecular weight distribution | Advanced monitoring systems |

| Environmental Compliance | Byproduct management | Green chemistry protocols |

Commercial production requires molecular weights of approximately 432.88 grams per mole with purity levels exceeding 95% [16]. Current commercial specifications include boiling points around 130°C, density of 0.907 grams per cubic centimeter, and refractive indices between 1.4200 to 1.4240 [16]. Flash points must exceed 100°C for safe handling and storage requirements [16].

The industrial production faces additional challenges in catalyst recovery and recycling, particularly for platinum-based hydrosilylation catalysts where metal costs significantly impact overall production economics [3]. Catalyst lifetime and activity maintenance under continuous operation conditions require sophisticated process control and periodic regeneration procedures [3].

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 9 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.